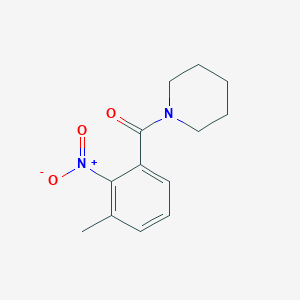

1-(3-Methyl-2-nitrobenzoyl)-piperidine

説明

1-(3-Methyl-2-nitrobenzoyl)-piperidine is a piperidine derivative featuring a benzoyl group substituted with a methyl group at the 3-position and a nitro group at the 2-position. Piperidine derivatives are widely studied due to their versatility in medicinal chemistry, often serving as precursors or active components in pharmaceuticals. The nitro and methyl substituents on the benzoyl moiety may influence electronic properties, solubility, and biological interactions, making this compound distinct from simpler benzoyl-piperidines.

特性

CAS番号 |

600128-55-0 |

|---|---|

分子式 |

C13H16N2O3 |

分子量 |

248.28 g/mol |

IUPAC名 |

(3-methyl-2-nitrophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16N2O3/c1-10-6-5-7-11(12(10)15(17)18)13(16)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |

InChIキー |

SCRWSKMEDRBXAU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |

正規SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(3-Nitrobenzoyl)-piperidine

- Structure : Differs by lacking the 3-methyl group on the benzoyl ring.

- Synthesis : Prepared via condensation of piperidine with 3-nitrobenzoyl chloride.

1-(3-Bromobenzoyl)-piperidine

- Structure : Bromine replaces the nitro and methyl groups at the 3-position.

- Physicochemical Properties : Higher molar mass (268.15 g/mol) due to bromine, which may increase lipophilicity and alter metabolic stability .

- Applications : Used as an intermediate in organic synthesis, particularly for cross-coupling reactions .

Phencyclidine (PCP) Derivatives

- Structure : 1-(1-Phenylcyclohexyl)-piperidine lacks the benzoyl group but shares the piperidine core.

- Biological Activity: NMDA receptor antagonists with potent CNS effects, including dissociative and hallucinogenic properties. Analogs like TCP (thiophene-substituted) show enhanced psychoactivity .

Natural Piperidine Alkaloids from Piper nigrum

- Examples: 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-propanoyl]-piperidine and nigramides.

- Biological Activity : Demonstrated sleep-enhancing and antimicrobial properties in preclinical studies .

- Key Difference : The nitro group in the target compound may introduce electrophilic reactivity, differing from the methylenedioxy or hydroxyl substituents in natural alkaloids .

PARP Inhibitors (e.g., 1-(2-Chloroethyl)-piperidine Derivatives)

- Structure : Piperidine linked to alkylating groups (e.g., chloroethyl).

- Biological Activity : Tertiary amines like 1-(2-chloroethyl)-piperidine show enhanced PARP inhibitory activity compared to secondary amines, highlighting the role of nitrogen substitution .

- Key Difference: The benzoyl group in the target compound may redirect activity toward non-PARP targets, such as kinases or receptors .

Comparative Data Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。